N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Overview
Description
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound that features a furan ring, an amide group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butylamino group: This step involves the reaction of the furan derivative with butylamine under controlled temperature and pressure.
Formation of the enone structure: This can be done through aldol condensation reactions.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the iodinated enone with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the enone structure can be oxidized under appropriate conditions.
Reduction: The enone structure can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the enone structure can yield the corresponding alcohol.
Substitution: Substitution of the iodine atom can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The furan ring and the enone structure can interact with enzymes or receptors, leading to various biological effects. The iodine atom can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
- N-[(Z)-3-(butylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Uniqueness
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the furan ring, enone structure, and iodine atom makes this compound distinct from its analogs.
Properties
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3/c1-2-3-10-20-18(23)16(12-13-7-6-11-24-13)21-17(22)14-8-4-5-9-15(14)19/h4-9,11-12H,2-3,10H2,1H3,(H,20,23)(H,21,22)/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPGVYAEMENBG-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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